molecular formula C12H21O5P B12608393 Diethyl 5-(2-methylpropyl)furan-2-yl phosphate CAS No. 917769-44-9

Diethyl 5-(2-methylpropyl)furan-2-yl phosphate

Katalognummer: B12608393
CAS-Nummer: 917769-44-9
Molekulargewicht: 276.27 g/mol
InChI-Schlüssel: LVOKRRHDMHMNOO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Diethyl 5-(2-methylpropyl)furan-2-yl phosphate is an organic compound with a furan ring structure. It is known for its unique chemical properties and potential applications in various fields, including chemistry, biology, and industry. The compound’s structure consists of a furan ring substituted with a diethyl phosphate group and a 2-methylpropyl group.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of diethyl 5-(2-methylpropyl)furan-2-yl phosphate typically involves the reaction of 2-(1-chloroethyl)-5-(2-methylpropyl)furan with sodium diethyl phosphite. This reaction eliminates hydrogen chloride to form the desired product . The reaction conditions often include the use of an inert atmosphere and controlled temperatures to ensure the desired yield and purity.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process may be optimized for higher efficiency and cost-effectiveness, including the use of continuous flow reactors and automated systems to control reaction parameters.

Analyse Chemischer Reaktionen

Types of Reactions

Diethyl 5-(2-methylpropyl)furan-2-yl phosphate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The furan ring can undergo substitution reactions with various reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, including temperature, solvent, and reaction time.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furan derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various substituents onto the furan ring.

Wissenschaftliche Forschungsanwendungen

Diethyl 5-(2-methylpropyl)furan-2-yl phosphate has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic applications.

    Industry: The compound’s chemical properties make it useful in the development of new materials and industrial processes.

Wirkmechanismus

The mechanism of action of diethyl 5-(2-methylpropyl)furan-2-yl phosphate involves its interaction with specific molecular targets. The furan ring and phosphate group can participate in various biochemical pathways, influencing cellular processes. The exact molecular targets and pathways depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to diethyl 5-(2-methylpropyl)furan-2-yl phosphate include other furan derivatives with phosphate groups, such as:

  • Diethyl 5-(2-methylpropyl)furan-2-yl phosphonate
  • Diethyl 5-(2-methylpropyl)furan-2-yl phosphite

Uniqueness

This compound is unique due to its specific substitution pattern on the furan ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Eigenschaften

CAS-Nummer

917769-44-9

Molekularformel

C12H21O5P

Molekulargewicht

276.27 g/mol

IUPAC-Name

diethyl [5-(2-methylpropyl)furan-2-yl] phosphate

InChI

InChI=1S/C12H21O5P/c1-5-14-18(13,15-6-2)17-12-8-7-11(16-12)9-10(3)4/h7-8,10H,5-6,9H2,1-4H3

InChI-Schlüssel

LVOKRRHDMHMNOO-UHFFFAOYSA-N

Kanonische SMILES

CCOP(=O)(OCC)OC1=CC=C(O1)CC(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.